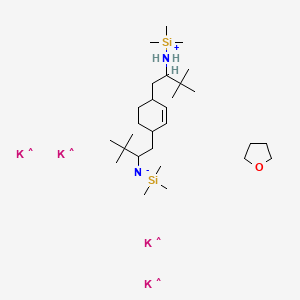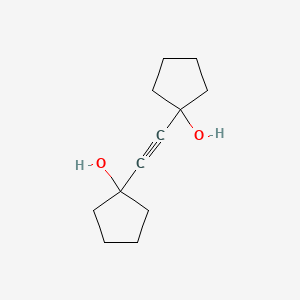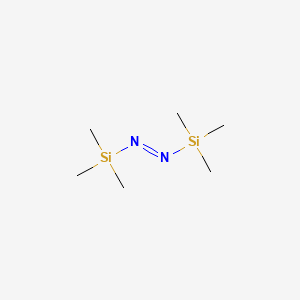
Diazene, bis(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, bis(trimethylsilyl)-, also known as bis(trimethylsilyl)diazene, is an organosilicon compound with the molecular formula C₆H₁₈N₂Si₂. It is characterized by the presence of two trimethylsilyl groups attached to a diazene (N=N) moiety. This compound is of significant interest in organic and inorganic chemistry due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diazene, bis(trimethylsilyl)- can be synthesized through several methods. One common approach involves the reaction of bis(trimethylsilyl)amine with a chlorinating agent, such as sulfur dichloride, followed by dehydrochlorination. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for diazene, bis(trimethylsilyl)- are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. Industrial processes would likely involve optimization for large-scale production, including the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Diazene, bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of silicon oxides and nitrogen oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Diazene, bis(trimethylsilyl)- has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of diazene, bis(trimethylsilyl)- involves its ability to participate in various chemical reactions due to the presence of the diazene moiety. The N=N bond can undergo cleavage, leading to the formation of reactive intermediates that interact with other molecules. The trimethylsilyl groups provide stability and influence the compound’s reactivity by steric and electronic effects .
Comparación Con Compuestos Similares
Azobenzene: Another diazene derivative with different substituents.
Diimide: A simpler diazene compound without silicon groups.
Tetrazene: A related compound with an extended nitrogen chain.
Uniqueness: Diazene, bis(trimethylsilyl)- is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties and reactivity compared to other diazene derivatives. These groups enhance the compound’s stability and solubility in organic solvents, making it a valuable reagent in various chemical transformations .
Propiedades
Número CAS |
13436-03-8 |
|---|---|
Fórmula molecular |
C6H18N2Si2 |
Peso molecular |
174.39 g/mol |
Nombre IUPAC |
(E)-bis(trimethylsilyl)diazene |
InChI |
InChI=1S/C6H18N2Si2/c1-9(2,3)7-8-10(4,5)6/h1-6H3/b8-7+ |
Clave InChI |
MBINXQLYUAKLJA-BQYQJAHWSA-N |
SMILES isomérico |
C[Si](C)(C)/N=N/[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)N=N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione](/img/structure/B14723753.png)

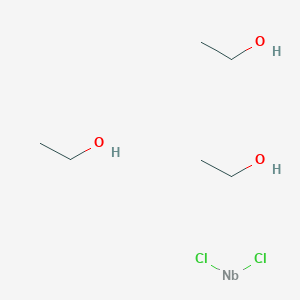




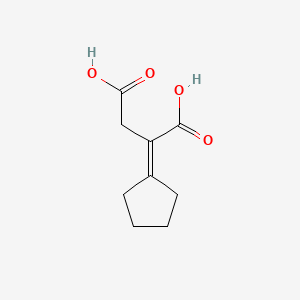

![3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid](/img/structure/B14723808.png)
